molecular formula C8H14O4 B6154756 methyl 2-hydroxy-2-(oxan-3-yl)acetate CAS No. 1341680-43-0

methyl 2-hydroxy-2-(oxan-3-yl)acetate

Cat. No.: B6154756
CAS No.: 1341680-43-0
M. Wt: 174.2
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Description

Methyl 2-hydroxy-2-(oxan-3-yl)acetate is a chiral α-hydroxy ester featuring a tetrahydropyran (oxane) ring substituted at the 3-position. This compound is synthesized via stereoselective methods, often involving column chromatography for purification, as demonstrated in the preparation of its stereoisomer Methyl (R)-2-hydroxy-2-[(S)-4-oxotetrahydro-2H-pyran-3-yl]acetate (8c) . Key physical properties include a molecular formula of C₈H₁₂O₅, optical rotation values (e.g., [α]D²⁶ = +4.0° in CHCl₃), and chromatographic retention factors (Rf = 0.31, 20% EtOAc/hexane) .

Properties

CAS No.

1341680-43-0

Molecular Formula

C8H14O4

Molecular Weight

174.2

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of methyl 2-hydroxy-2-(oxan-3-yl)acetate typically involves the esterification of 2-hydroxy-2-(oxan-3-yl)acetic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve continuous flow processes to enhance efficiency and yield .

Chemical Reactions Analysis

Methyl 2-hydroxy-2-(oxan-3-yl)acetate undergoes various chemical reactions, including:

    Hydrolysis: This ester can be hydrolyzed to form methyl glycolate and 3-hydroxypropanoic acid.

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes under appropriate conditions.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-hydroxy-2-(oxan-3-yl)acetate is widely used in various fields of research:

    Analytical Chemistry: It is used as a standard compound for calibration and method development.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biology and Medicine: Research is ongoing to explore its potential biological activities and therapeutic applications.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-2-(oxan-3-yl)acetate involves its ability to undergo hydrolysis and other chemical transformations. These reactions can lead to the formation of active metabolites that interact with molecular targets and pathways in biological systems. The specific molecular targets and pathways involved depend on the context of its application and the nature of the metabolites formed.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares methyl 2-hydroxy-2-(oxan-3-yl)acetate with analogous α-hydroxy esters, emphasizing structural variations, synthesis routes, and functional properties:

Compound Name Molecular Formula Substituent Group Key Properties/Applications Reference
This compound C₈H₁₂O₅ Oxane (tetrahydropyran) at C3 Chiral synthesis intermediate; used in stereochemical studies .
Methyl 2-hydroxy-2-(3-hydroxyphenyl)acetate C₉H₁₀O₄ 3-Hydroxyphenyl Pharmaceutical precursor; potential bioactivity due to phenolic moiety .
Methyl 2-(3-hydroxyoxetan-3-yl)acetate C₆H₁₀O₄ Oxetane (3-membered ring) Compact heterocyclic structure; explored in medicinal chemistry for ring strain effects .
Methyl 2-(6-hydroxy-1,2-benzisoxazol-3-yl)acetate C₁₂H₁₄N₂O₃ Benzisoxazole Antibacterial/antifungal applications; heteroaromatic functionalization .
(S)-Methyl 2-hydroxy-2-(4-hydroxyphenyl)acetate C₉H₁₀O₄ 4-Hydroxyphenyl Isolated from Physalis pubescens; natural product with antioxidative potential .
Methyl 2-hydroxy-2-(5-hydroxy-2,7-dimethyl-4-oxochromen-3-yl)acetate C₁₄H₁₄O₆ Chromone derivative Novel compound with antimicrobial activity against Ralstonia solanacearum .

Key Observations:

Structural Diversity :

  • The oxane (6-membered) and oxetane (3-membered) substituents influence steric and electronic properties. The oxane ring in this compound provides conformational stability, whereas oxetanes (e.g., methyl 2-(3-hydroxyoxetan-3-yl)acetate) introduce ring strain, enhancing reactivity .
  • Aromatic substituents (e.g., phenyl, chromone) enable π-π interactions, relevant to drug design .

Synthetic Methods :

  • This compound is synthesized via stereoselective routes using chiral chromatography , while chromone derivatives (e.g., compound 1 in ) are isolated from fungal metabolites .

Biological Activity :

  • Chromone-linked esters exhibit antimicrobial properties , whereas benzisoxazole derivatives target enzyme inhibition . Natural analogs (e.g., from Physalis pubescens) suggest roles in plant defense .

Physicochemical Properties :

  • Polar substituents (e.g., hydroxyl groups) enhance water solubility, as seen in methyl 2-hydroxy-2-(3-hydroxyphenyl)acetate . Chiral centers (e.g., in 8c) are critical for enantioselective applications .

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